molecular formula C18H28O2 B1197534 3-Hydroxyestran-17-one CAS No. 65556-19-6

3-Hydroxyestran-17-one

Cat. No. B1197534
CAS RN: 65556-19-6
M. Wt: 276.4 g/mol
InChI Key: UOUIARGWRPHDBX-AWLYHSJUSA-N
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Description

19-Norandrosterone, also known as 19-noretiocholanolone, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. 19-Norandrosterone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 19-Norandrosterone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 19-norandrosterone is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Metabolic Studies in Animals

Studies have shown that 3-Hydroxyestran-17-one is a metabolite of 19-nortestosterone in horses. Using 14C-labelled 19-nortestosterone, researchers identified two neutral metabolites in urinary extracts, one of which was 3-Hydroxyestran-17-one. This highlights the compound's role in steroid metabolism in equine species (Houghton, 1977).

Enzyme Activity in Human Placenta

Research focusing on 17β-hydroxysteroid dehydrogenase in human placenta has demonstrated the role of 3-Hydroxyestran-17-one in the enzymatic transfer of hydrogen between pyridine nucleotides. This enzyme is crucial for the conversion of estrogens and is influenced by concentrations of 17-ketosteroids, including 3-Hydroxyestran-17-one (Jarabak et al., 1962).

Role in Hormonal Regulation

In another study, 3-Hydroxyestran-17-one, through its structural characteristics, was found to influence the inhibition of human type 1 17 beta-hydroxysteroid dehydrogenase, a key enzyme in steroid metabolism (Sawicki et al., 2020).

Development of Immunoassays

The synthesis of derivatives of 3-Hydroxyestran-17-one has been explored for creating immunoassays for estrone and estradiol. Such derivatives can serve as tracers in immunoassay methods, contributing to the detection and quantification of these hormones in human serum (Luppa et al., 1994).

properties

CAS RN

65556-19-6

Product Name

3-Hydroxyestran-17-one

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11?,12?,13-,14+,15+,16-,18-/m0/s1

InChI Key

UOUIARGWRPHDBX-AWLYHSJUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@H]3CCC(C4)O

SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O

melting_point

162-163°C

Other CAS RN

1225-01-0

physical_description

Solid

synonyms

19-norandrosterone
19-norandrosterone, (3alpha,5alpha)-isomer
19-norandrosterone, (3alpha,5beta)-isomer
19-norandrosterone, (3beta)-isomer
19-norandrosterone, (3beta,5alpha)-isomer
19-norandrosterone, (3beta,5alpha,8alpha,9beta,10alpha,13alpha,14beta)-isomer
19-norandrosterone, (3beta,5beta)-isomer
19-noreoiandrosterone
19-noretiocholanolone
2,2,3,4,4,-d5-19-nor-5alpha-androsterone
3-hydroxyestran-17-one

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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